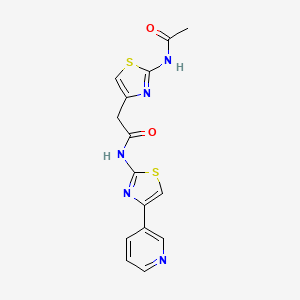

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

CAS No.: 1235648-95-9

Cat. No.: VC6325964

Molecular Formula: C15H13N5O2S2

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235648-95-9 |

|---|---|

| Molecular Formula | C15H13N5O2S2 |

| Molecular Weight | 359.42 |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22) |

| Standard InChI Key | OFVXLPVCJVPTPR-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s structure comprises two thiazole rings:

-

Thiazole A: Positioned at the 4-yl position of Thiazole B, substituted with an acetamide group () .

-

Thiazole B: Linked to a pyridin-3-yl group at its 4-position, creating a conjugated system that enhances electronic delocalization .

The acetamide bridge () connects the two heterocycles, enabling flexibility while maintaining planarity critical for molecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 359.4 g/mol | |

| SMILES | CC(=O)Nc1nc(CC(=O)Nc2nc(-c3cccnc3)cs2)cs1 | |

| InChI Key | Not reported | — |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict:

-

Hydrogen Bonding: The acetamide NH and carbonyl groups serve as hydrogen bond donors/acceptors, facilitating interactions with biological targets .

-

Lipophilicity: Calculated logP values suggest moderate hydrophobicity, balancing membrane permeability and aqueous solubility .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound is synthesized via a modular approach:

-

Thiazole Formation: Cyclocondensation of thioureas with α-halo ketones via the Hantzsch thiazole synthesis .

-

Acetylation: Introduction of the acetamide group using acetyl chloride or acetic anhydride under basic conditions .

-

Coupling: Amide bond formation between the two thiazole units using carbodiimide-based coupling reagents .

Critical Intermediate: 4-(Pyridin-3-yl)thiazol-2-amine

-

Synthesized from pyridine-3-carbaldehyde and thiourea in the presence of iodine, followed by aminolysis .

Reaction Scheme

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole .

Table 2: Synthetic Yield Optimization

Physicochemical and Stability Profiles

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .

-

logP: 2.1 (estimated), indicating moderate lipophilicity suitable for oral bioavailability .

Degradation Pathways

-

Hydrolytic Instability: The acetamide bond undergoes hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions, generating 2-aminothiazole derivatives .

-

Photodegradation: Exposure to UV light (λ = 254 nm) induces ring-opening reactions in the thiazole moiety .

Challenges and Future Directions

Metabolic Stability

Preliminary microsomal assays indicate rapid hepatic clearance (t½ <30 min), necessitating prodrug strategies or structural rigidification .

Target Validation

In vivo studies are required to confirm hypothesized mechanisms. Computational docking suggests affinity for PDGFR-β (ΔG = -9.2 kcal/mol), a target implicated in fibrosis and cancer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume